1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-pyrazolo[1,5-a]pyridin-5-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-17-7-2-3-12(14(17)20)13(19)16-10-5-8-18-11(9-10)4-6-15-18/h2-9H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXUPPPUIYSIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate pyrazole derivatives with pyridine-based intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various cellular processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby altering their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Core Heterocycle
Substituent Effects
- The trifluoromethyl group in BK76075 (CAS 2034582-98-2) improves metabolic stability compared to non-fluorinated derivatives like compounds 6m and 6p (Kamal et al., 2013) .
- Methyl and oxo groups on the dihydropyridine ring in the target compound may influence conformational stability and binding to hydrophobic kinase domains .
Kinase Inhibition
Mechanistic Insights
- Pyrazolo[1,5-a]pyrimidines (e.g., BK76075) bind to the ATP pocket of EGFR via a type 1/2 inhibition mechanism, as confirmed by X-ray crystallography .
- Substitutions at C5 (e.g., aryl groups) in pyrazolo[1,5-a]pyrimidines enhance potency by engaging hydrophobic regions of kinases, a feature that could be replicated in the target compound through its dihydropyridine methyl group .
Pharmacokinetic and Toxicity Profiles
- Pyrazolo[1,5-a]pyrimidines : Demonstrated favorable in vivo pharmacokinetics in murine models, with compounds like 6p showing tumor growth inhibition >70% at 50 mg/kg .
Biological Activity
1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. This class of compounds is recognized for its diverse biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034585-71-0 |
| Molecular Formula | C₁₄H₁₂N₄O₂ |
| Molecular Weight | 268.27 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and kinases involved in various biochemical pathways:
Target Enzymes:
- Pim Kinases : This compound has shown potential as a selective inhibitor of Pim kinases, which are implicated in cancer cell proliferation and survival. In vitro studies indicate that it effectively inhibits the phosphorylation of BAD protein in cancer cell lines, suggesting its role in inducing apoptosis through Pim kinase inhibition .
Biochemical Pathways:
Biological Activity and Therapeutic Applications
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities:
Antitumor Activity:
- In studies evaluating the effectiveness of pyrazolo[1,5-a]pyrimidines against cancer cell lines, several derivatives demonstrated significant inhibition of tumor growth at submicromolar concentrations. The lead compounds showed strong selectivity against oncogenic kinases with minimal off-target effects .
Antimicrobial Activity:
- Pyrazolo[1,5-a]pyrimidines have been recognized for their antimicrobial properties against Mycobacterium tuberculosis, showcasing their potential as novel antibiotics . The compound's mechanism may involve disruption of bacterial ATP synthesis.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of related compounds:
- Pim Kinase Inhibition :
- Antimycobacterial Activity :
Q & A
What are the optimal synthetic routes for 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization and coupling steps. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or ethanol are preferred for coupling reactions due to their ability to stabilize intermediates .
- Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation .
- Catalysts : Amine bases (e.g., triethylamine) or metal catalysts (e.g., Pd for cross-couplings) are critical for regioselectivity .
Optimization can be achieved via Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst ratios. For example, a 72% yield was reported using ethanol/DMF (3:1) at 90°C for 24 hours .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) to confirm the pyridine and pyrazole moieties .
- HRMS : Validate molecular weight (e.g., observed [M+H]+ 337.129 vs. calculated 337.128) .
- X-ray crystallography : Resolve stereochemical uncertainties by determining bond angles and dihedral angles in the solid state .
Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism; variable-temperature NMR can identify dynamic equilibria .
What in vitro and in vivo assays are suitable for evaluating its biological activity, and how should controls be designed?
Answer:
- In vitro : Use kinase inhibition assays (e.g., IC50 determination against MAPK or PI3K pathways) with staurosporine as a positive control .
- In vivo : Murine xenograft models for antitumor activity, with dose-ranging studies (10–50 mg/kg) and vehicle controls (e.g., DMSO/saline) .
- Data normalization : Express activity as % inhibition relative to baseline (untreated cells) and validate with Western blotting for target phosphorylation .
How can computational modeling predict its binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., in kinases). Key residues (e.g., Lys53 in PI3Kγ) form hydrogen bonds with the carboxamide group .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using Hammett constants .
How should researchers address contradictions in reported biological activity data?
Answer:
- Reproducibility checks : Replicate assays under identical conditions (e.g., cell line, serum concentration) .
- Orthogonal assays : Confirm apoptosis via Annexin V staining if MTT assays show conflicting viability results .
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., logD values for solubility corrections) .
What chromatographic methods are recommended for purity analysis and impurity profiling?
Answer:
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) at 1 mL/min. Retention time: ~8.2 minutes .
- Impurity identification : LC-MS/MS to detect byproducts (e.g., de-methylated analogs at m/z 323.11) .
- Validation : Ensure ≤98% purity by integrating AUC (area under the curve) for the main peak .
What role do enantiomeric purity and stereochemistry play in its pharmacological activity?
Answer:
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol 70:30).
- Activity differences : A study showed the (R)-enantiomer had 10-fold higher kinase inhibition than the (S)-form .
- Stereochemical stability : Monitor racemization under physiological pH via circular dichroism (CD) spectroscopy .
How can solubility and stability challenges be mitigated in formulation studies?
Answer:
- Co-solvents : Use PEG-400/water (40:60) to enhance aqueous solubility (reported 2.5 mg/mL) .
- Lyophilization : Stabilize the compound as a lyophilized powder (storage at −80°C, <5% degradation over 6 months) .
- Degradation pathways : Identify hydrolytic degradation products via accelerated stability testing (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
